Human 11β-HSD1 Enzymatic Potency: (R)-BMS-816336 vs. Racemate and Key Competitors
In a head-to-head comparison within the same publication series, (R)-BMS-816336 (6n-2) is approximately 3.3-fold more potent against the human 11β-HSD1 enzyme than its racemic mixture (Rac)-BMS-816336 (6n) . Its IC₅₀ of 3.0 nM is also superior to that of the later-generation BMS clinical candidate BMS-823778, which has a reported IC₅₀ of 2.3 nM but exhibits a substantially higher in vivo ED₅₀ (see Evidence Item 3) [1]. Furthermore, (R)-BMS-816336 is equipotent to the well-studied clinical candidate INCB13739 (enzymatic IC₅₀ 3.2 nM), positioning it among the most potent inhibitors in its class .
| Evidence Dimension | In vitro inhibitory potency against recombinant human 11β-HSD1 enzyme |
|---|---|
| Target Compound Data | IC₅₀ = 3.0 nM |
| Comparator Or Baseline | Comparator 1: (Rac)-BMS-816336 (racemate), IC₅₀ = 10 nM; Comparator 2: BMS-823778, IC₅₀ = 2.3 nM; Comparator 3: INCB13739, IC₅₀ = 3.2 nM (enzymatic) |
| Quantified Difference | vs. racemate: 3.3-fold more potent; vs. BMS-823778: 1.3-fold less potent (but superior in vivo efficacy); vs. INCB13739: equipotent |
| Conditions | Recombinant human 11β-HSD1 enzyme assay (Scintillation Proximity Assay format) |
Why This Matters
This demonstrates that procurement of the specific (R)-enantiomer, rather than the less expensive racemate, is necessary to achieve the optimal in vitro potency reported in the primary literature and to properly benchmark in vivo studies.
- [1] Li J, Kennedy LJ, Wang H, Li JJ, Walker SJ, Hong Z, et al. Discovery of Clinical Candidate BMS-823778 as an Inhibitor of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1). ACS Med Chem Lett. 2018 Nov 13;9(12):1170-1174. View Source
